1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18866203
InChI: InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2
SMILES:
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18866203

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one -

Specification

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one
Standard InChI InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2
Standard InChI Key GQQDXLCHISYFCU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S)N)CC(=O)CBr

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with an amino group (NH2-\text{NH}_2) and at the 4-position with a mercapto group (SH-\text{SH}). A bromopropanone moiety (COCBr-\text{COCBr}) is attached to the aromatic system, introducing electrophilic reactivity at the carbonyl carbon and halogenated site. The IUPAC name, 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one, reflects this arrangement.

Key Structural Data:

PropertyValue
Molecular FormulaC9H10BrNOS\text{C}_9\text{H}_{10}\text{BrNOS}
Molecular Weight260.15 g/mol
SMILES NotationC1=CC(=C(C=C1S)N)CC(=O)CBr
InChI KeyGQQDXLCHISYFCU-UHFFFAOYSA-N

The presence of both electron-donating (amino, thiol) and electron-withdrawing (bromine, carbonyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-mercaptophenol and 3-bromopropan-2-one under basic conditions. This method leverages the thiol group’s nucleophilicity to attack the electrophilic bromine-bearing carbon, followed by dehydration to form the final product.

Optimized Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Base: Sodium hydroxide (NaOH\text{NaOH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Temperature: 60–80°C

  • Yield: 65–75% after purification via column chromatography

Alternative approaches, such as continuous flow synthesis, have been proposed for scaling production while minimizing by-products, though detailed protocols remain under development.

Chemical Reactivity and Functional Transformations

Reactivity of Functional Groups

  • Thiol Group (SH-\text{SH}): Participates in disulfide bond formation, metal chelation, and nucleophilic substitutions.

  • Amino Group (NH2-\text{NH}_2): Engages in Schiff base formation, acylation, and hydrogen bonding.

  • Bromopropanone Moiety: Undergoes nucleophilic displacement (e.g., with amines or thiols) and ketone-specific reactions such as reductions to secondary alcohols.

Example Reaction:

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one+RNH2Thioether Derivatives+HBr\text{1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one} + \text{RNH}_2 \rightarrow \text{Thioether Derivatives} + \text{HBr}

This reactivity underpins its utility in synthesizing heterocyclic compounds and pharmaceutical intermediates.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing thioether-linked drug candidates, particularly protease inhibitors and kinase-targeted therapies.

Materials Science

Its ability to form metal-thiolate complexes (e.g., with gold or silver nanoparticles) has applications in nanotechnology and conductive polymer design.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Functional GroupsPrimary Application
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-oneC9H10BrNOS\text{C}_9\text{H}_{10}\text{BrNOS}-NH2_2, -SH, -COCBrDrug synthesis, nanotechnology
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-oneC9H10BrNOS\text{C}_9\text{H}_{10}\text{BrNOS}-NH2_2, -SH, -COCBrAntimicrobial agents
1-Amino-3-bromopropan-2-oneC3H6BrNO\text{C}_3\text{H}_6\text{BrNO}-NH2_2, -COCBrPeptide modification

Differences in substituent positions (e.g., para vs. ortho thiol groups) significantly alter electronic properties and biological activity .

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